2-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid
CAS No.: 904818-39-9
Cat. No.: VC3944780
Molecular Formula: C19H12N2O2
Molecular Weight: 300.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 904818-39-9 |
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Molecular Formula | C19H12N2O2 |
Molecular Weight | 300.3 g/mol |
IUPAC Name | 2-naphthalen-1-ylquinoxaline-5-carboxylic acid |
Standard InChI | InChI=1S/C19H12N2O2/c22-19(23)15-9-4-10-16-18(15)20-11-17(21-16)14-8-3-6-12-5-1-2-7-13(12)14/h1-11H,(H,22,23) |
Standard InChI Key | QYXUILKEDCALRC-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC=C2C3=NC4=CC=CC(=C4N=C3)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C3=NC4=CC=CC(=C4N=C3)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 2-(naphthalen-1-yl)quinoxaline-5-carboxylic acid, reflects its fused aromatic structure. The quinoxaline backbone consists of a benzene ring fused to a pyrazine ring, with substitutions at specific positions:
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Position 2: A naphthalen-1-yl group, contributing aromatic bulk and influencing electronic properties.
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Position 5: A carboxylic acid group (), enabling hydrogen bonding and derivatization .
Key identifiers include:
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CAS Registry: 904818-39-9
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MDL Number: MFCD06660393
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DSSTox Substance ID: DTXSID00587644
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Canonical SMILES: C1=CC=C2C(=C1)C=CC=C2C3=NC4=CC=CC(=C4N=C3)C(=O)O .
Structural Analysis
The planar quinoxaline system allows for π-π stacking interactions, while the naphthalene substituent enhances hydrophobicity. The carboxylic acid group introduces polarity, making the compound amphiphilic. Computational studies predict a topological polar surface area of 63.1 Ų and an XLogP3-AA value of 3.6, indicating moderate lipophilicity .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-(naphthalen-1-yl)quinoxaline-5-carboxylic acid typically involves cyclocondensation reactions. A common approach utilizes:
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Benzil Derivatives: Reacting 1,2-diketones with 1,2-diamines under acidic conditions. For example, 3,4-diaminobenzoic acid reacts with naphthalene-substituted benzils in acetic acid at elevated temperatures .
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Halogenation Strategies: N-Chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in acetonitrile facilitates halogenation of precursor quinoxalines, followed by carboxylation .
A high-temperature (230°C) synthesis using 4,4′-dimethoxybenzil and 3,4-diaminobenzoic acid in 5% acetic acid yields decarboxylated byproducts (e.g., 2,3-bis(4-methoxyphenyl)quinoxaline) alongside the target compound, requiring chromatographic purification .
Industrial Production
Global suppliers like Biokitchen (China) offer the compound at 95% purity, priced per gram-scale quantities . Raw materials include naphthalene-1-boronic acid and quinoxaline-5-carboxylic acid derivatives, with production often involving palladium-catalyzed cross-coupling reactions .
Physicochemical Properties
Thermal and Solubility Characteristics
Limited thermal stability data exist, but analogous quinoxalines decompose above 250°C. The compound is sparingly soluble in water () but dissolves in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .
Spectroscopic Data
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UV-Vis: Absorption maxima near 270 nm (naphthalene π-π* transitions) and 340 nm (quinoxaline charge transfer).
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NMR: NMR (DMSO-) signals include aromatic protons at δ 7.5–8.9 ppm and a carboxylic acid proton at δ 13.1 ppm .
Applications in Research and Industry
Pharmaceutical Intermediates
As a quinoxaline derivative, the compound serves as a precursor for kinase inhibitors and antimicrobial agents. Its carboxylic acid group allows conjugation to biomolecules, enhancing drug delivery .
Materials Science
In organic electronics, the compound’s extended π-system facilitates use in organic light-emitting diodes (OLEDs) and conductive polymers. Its amphiphilic nature supports self-assembly into nanostructures .
Recent Advances and Future Directions
Synthetic Optimization
Recent studies highlight microwave-assisted synthesis to reduce reaction times and improve yields . Catalytic decarboxylation methods are being explored to minimize byproduct formation .
Emerging Applications
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